molecular formula C11H21N B13268504 N-cyclopropyl-3,3-dimethylcyclohexan-1-amine

N-cyclopropyl-3,3-dimethylcyclohexan-1-amine

Cat. No.: B13268504
M. Wt: 167.29 g/mol
InChI Key: FRTKHUCEKXUMBJ-UHFFFAOYSA-N
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Description

N-Cyclopropyl-3,3-dimethylcyclohexan-1-amine is a secondary amine characterized by a cyclohexane ring substituted with two methyl groups at the 3-position and a cyclopropyl group attached to the nitrogen atom. Its molecular formula is C₁₁H₂₁N, with a molecular weight of 167.29 g/mol (calculated based on standard atomic weights).

Properties

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

N-cyclopropyl-3,3-dimethylcyclohexan-1-amine

InChI

InChI=1S/C11H21N/c1-11(2)7-3-4-10(8-11)12-9-5-6-9/h9-10,12H,3-8H2,1-2H3

InChI Key

FRTKHUCEKXUMBJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(C1)NC2CC2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3,3-dimethylcyclohexan-1-amine typically involves the following steps:

    Methylation: The addition of methyl groups to the cyclohexane ring can be carried out using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced catalysts, and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3,3-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

N-cyclopropyl-3,3-dimethylcyclohexan-1-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3,3-dimethylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl and dimethyl groups contribute to its binding affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between N-cyclopropyl-3,3-dimethylcyclohexan-1-amine and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Cyclohexane Nitrogen Substituent Key Properties/Notes
This compound C₁₁H₂₁N 167.29 3,3-dimethyl Cyclopropyl Discontinued commercial status
N-(3-Ethoxypropyl)-3,3-dimethylcyclohexan-1-amine C₁₃H₂₇NO 213.36 3,3-dimethyl 3-Ethoxypropyl Higher lipophilicity due to ethoxy group
N-(3-Methoxypropyl)-3-methylcyclohexan-1-amine C₁₁H₂₃NO 185.31 3-methyl 3-Methoxypropyl Lower steric hindrance; methoxy enhances solubility
N-[3-(Cyclohexyloxy)propyl]-4-propylcyclohexan-1-amine C₁₈H₃₅NO 281.48 4-propyl 3-(Cyclohexyloxy)propyl Bulky substituent reduces reactivity

Substituent Effects on Physicochemical Properties

  • Cyclopropyl vs. This rigidity may reduce metabolic degradation in biological systems.
  • Methyl vs. Dimethyl Substitution: The dual methyl groups on the cyclohexane ring in the target compound increase steric bulk compared to mono-methylated analogs (e.g., N-(3-methoxypropyl)-3-methylcyclohexan-1-amine), which could hinder interactions with enzymes or receptors .
  • Lipophilicity Trends: The ethoxypropyl substituent in C₁₃H₂₇NO introduces a polar ether linkage but retains moderate lipophilicity, whereas the cyclopropyl group in the target compound may enhance membrane permeability due to its non-polar nature .

Biological Activity

N-cyclopropyl-3,3-dimethylcyclohexan-1-amine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring with two methyl groups at the 3-position and a cyclopropyl group attached to the nitrogen atom, making it a secondary amine. Its molecular formula is C11H19NC_{11}H_{19}N with a molecular weight of approximately 167.29 g/mol. The steric hindrance provided by the cyclopropyl and dimethyl groups significantly influences its reactivity and interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors in the central nervous system (CNS). Preliminary studies indicate that it may act as a ligand for neurotransmitter receptors, influencing neurotransmitter release and receptor modulation. This interaction could potentially lead to therapeutic effects in conditions such as anxiety, depression, and other neuropsychiatric disorders.

Biological Activity

Research into the biological activity of this compound has highlighted several key areas:

  • Antimicrobial Properties : Studies suggest that this compound exhibits antimicrobial activity against various pathogens. Its unique structure allows for specific interactions that may disrupt microbial membranes or inhibit essential metabolic pathways.
  • Antiviral Activity : There is emerging evidence that this compound may possess antiviral properties, although further research is needed to elucidate the mechanisms involved.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Neurotransmitter Modulation : A study demonstrated that this compound modulates the release of neurotransmitters in vitro, suggesting potential applications in treating CNS disorders.
  • Antimicrobial Screening : In a phenotypic screening assay, this compound was found to inhibit the growth of certain bacterial strains at concentrations as low as 10 µM .
  • Mechanistic Insights : Research indicated that the compound interacts with specific G protein-coupled receptors (GPCRs), which are crucial for mediating various physiological responses .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameStructureNotable Activities
N-cyclopropyl-3,4-dimethylcyclohexan-1-amineStructureAntimicrobial and potential CNS activity
CyclohexylamineStructureBasic amine properties; less selective than cyclopropyl derivatives
1,2-Dimethylcyclohexan-1-amine-Varies in reactivity due to different methyl positioning

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